2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
This compound belongs to the tetrazole-acetamide class, characterized by a 4-chlorophenyl group linked to an acetamide moiety and a 1-(4-methoxyphenyl)-tetrazole ring. The tetrazole core, a five-membered heterocycle with four nitrogen atoms, mimics bioisosteres of carboxylic acids, enhancing metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXMMQTAGCQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound known as cpi-0610 has been used for the treatment of myelofibrosis. Myelofibrosis is a serious bone marrow disorder that disrupts your body’s normal production of blood cells.
Mode of Action
It is known that the nearly orthogonal 2-methoxyphenyl group can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks.
Biochemical Pathways
It is known that the compound has been used for the treatment of myelofibrosis, which suggests that it may affect the pathways involved in blood cell production.
Result of Action
Given its use in the treatment of myelofibrosis, it can be inferred that the compound may have effects on the cells in the bone marrow.
Biochemical Analysis
Biochemical Properties
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Biological Activity
2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H19ClN4O. Its structure features a tetrazole ring, which is known for conferring a range of biological activities.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key effects:
1. Antitumor Activity
Studies have shown that compounds containing tetrazole and phenyl moieties exhibit significant antitumor properties. For instance, the presence of the methoxy group on the phenyl ring enhances cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit cell proliferation with an IC50 value indicative of potent activity.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 12.5 | |
| This compound | MCF7 (breast cancer) | 15.0 |
2. Neuroprotective Effects
In vivo studies have indicated that the compound exhibits neuroprotective properties. In models of cerebral ischemia, it significantly prolonged survival times and reduced mortality rates in treated mice compared to control groups.
3. Anticonvulsant Activity
The anticonvulsant potential of the compound has also been evaluated. It demonstrated efficacy in reducing seizure frequency in animal models when compared to standard anticonvulsant drugs.
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Interaction with Receptors : The tetrazole moiety may interact with GABA receptors, enhancing inhibitory neurotransmission.
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Tumor Growth Factors : The presence of the chlorophenyl group may inhibit specific growth factors involved in tumor progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity:
- Methoxy Substitution : The presence of a methoxy group enhances solubility and bioavailability.
- Chloro Substitution : The chlorophenyl group increases lipophilicity and may improve receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl or tetrazole rings, which significantly influence physicochemical and biological properties:
a) 2-(4-Chlorophenyl)-N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}acetamide
- Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃) on the tetrazole phenyl ring.
- Bioactivity studies suggest ethoxy derivatives may exhibit stronger enzyme inhibition due to prolonged residence time in hydrophobic binding pockets .
b) N-{[1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl]methyl}-2-[4-(Propan-2-yl)phenoxy]acetamide
- Structural Difference: Difluorophenyl and isopropylphenoxy groups replace 4-chlorophenyl and 4-methoxyphenyl.
- Impact : Fluorine atoms enhance metabolic stability and introduce steric effects, while the bulky isopropyl group may restrict rotational freedom, altering target selectivity .
c) 2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Chloro-4-Methylphenyl)acetamide
- Structural Difference : Triazole replaces tetrazole; sulfanyl (-S-) linker and chloro-methylphenyl substituent are present.
- Impact: The triazole ring offers different hydrogen-bonding capabilities, while the sulfanyl group increases oxidative stability. This compound shows pronounced antimicrobial activity, suggesting sulfur’s role in disrupting microbial enzymes .
Mechanistic Insights
- Target Compound : Likely inhibits kinases or receptors via tetrazole-mediated interactions. The 4-chlorophenyl group may engage in hydrophobic interactions, while the methoxy group participates in hydrogen bonding .
- Ethoxy Analog : Predicted to exhibit stronger inhibition of cytochrome P450 enzymes due to increased lipophilicity .
- Triazole Sulfanyl Derivative : Sulfur atoms may disrupt microbial thioredoxin reductase, explaining its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
